molecular formula C15H10Br2O6 B13994650 Benzoic acid, 3,3'-methylenebis[5-bromo-2-hydroxy- CAS No. 35232-55-4

Benzoic acid, 3,3'-methylenebis[5-bromo-2-hydroxy-

Cat. No.: B13994650
CAS No.: 35232-55-4
M. Wt: 446.04 g/mol
InChI Key: LWQWHZWYCPLAKB-UHFFFAOYSA-N
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Description

Benzoic acid, 3,3'-methylenebis[5-bromo-2-hydroxy- (hereafter referred to by its full IUPAC name) is a brominated bis-benzoic acid derivative characterized by a methylene (–CH₂–) bridge connecting two 5-bromo-2-hydroxybenzoic acid moieties. This compound belongs to the broader class of benzoic acid derivatives, which are widely utilized in pharmaceuticals, agrochemicals, and industrial applications such as reactive dyes . Its synthesis involves coupling reactions mediated by catalysts like cuprous oxide, as demonstrated in the preparation of structurally similar compounds .

Properties

CAS No.

35232-55-4

Molecular Formula

C15H10Br2O6

Molecular Weight

446.04 g/mol

IUPAC Name

5-bromo-3-[(5-bromo-3-carboxy-2-hydroxyphenyl)methyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C15H10Br2O6/c16-8-2-6(12(18)10(4-8)14(20)21)1-7-3-9(17)5-11(13(7)19)15(22)23/h2-5,18-19H,1H2,(H,20,21)(H,22,23)

InChI Key

LWQWHZWYCPLAKB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Br)C(=O)O)O)O)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-[(5-bromo-3-carboxy-2-hydroxy-phenyl)methyl]-2-hydroxy-benzoic acid typically involves multi-step organic reactions. One common approach is the bromination of 3-[(3-carboxy-2-hydroxy-phenyl)methyl]-2-hydroxy-benzoic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-[(5-bromo-3-carboxy-2-hydroxy-phenyl)methyl]-2-hydroxy-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-Bromo-3-[(5-bromo-3-carboxy-2-hydroxy-phenyl)methyl]-2-hydroxy-benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit serine proteases or kinase enzymes, leading to the suppression of tumor cell growth and metastasis . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituent types, positions, and bridging groups. Key examples include:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications/Properties Reference
Benzoic acid, 3,3'-methylenebis[5-bromo-2-hydroxy- C₁₅H₁₀Br₂O₆ ~466 (estimated*) –Br, –OH, –CH₂– bridge Reactive dye synthesis
Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]- C₁₄H₁₀BrNO₃ 320.14 –Br, –OH, –N=CH– bridge Unspecified (potential intermediates)
Benzoic acid, 3,3'-methylenebis[6-hydroxy-5-methyl- C₁₇H₁₆O₆ 316.3 –CH₃, –OH, –CH₂– bridge Antimicrobial agents (hypothesized)
p-Amino benzoic acid C₇H₇NO₂ 137.14 –NH₂, –COOH Zwitterionic behavior in ionic liquids

*Estimated based on analogous structures (e.g., ).

Key Observations :

  • Bromine Substituents: The bromine atoms in the target compound increase molar mass and may enhance lipophilicity compared to non-halogenated analogues (e.g., p-amino benzoic acid). This could influence toxicity and environmental persistence .
  • In contrast, the –N=CH– bridge in the amino-containing analogue (CAS 57039-60-8) introduces polarity, altering extraction kinetics .
  • Hydroxyl Groups : The –OH groups enable hydrogen bonding, which impacts solubility and reactivity. For example, benzoic acid derivatives with –OH groups exhibit faster extraction rates in emulsion liquid membranes compared to acetic acid .
Physicochemical and Functional Differences
  • Extraction and Diffusivity: Benzoic acid derivatives with higher lipophilicity (e.g., brominated compounds) demonstrate faster extraction rates in membrane-based systems due to favorable distribution coefficients . However, diffusivity in membrane phases follows the order: benzoic acid > acetic acid > phenol, suggesting that bulkier substituents (e.g., –Br) may reduce mobility .
  • Toxicity Profiles : Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives indicate that molecular connectivity indices (e.g., 0JA and 1JA) correlate with oral LD₅₀ in mice . While data specific to the target compound are lacking, bromine’s electronegativity and steric effects may modulate toxicity.
  • Zwitterionic Behavior: Unlike p-amino benzoic acid, which adopts a non-zwitterionic structure at its isoelectric point, the target compound’s lack of amine groups precludes zwitterionic behavior, affecting its solubility in ionic liquids .

Biological Activity

Benzoic acid derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzoic acid, 3,3'-methylenebis[5-bromo-2-hydroxy-] , exploring its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₉Br₂O₄
  • Molecular Weight : 359.01 g/mol
  • CAS Registry Number : 89-55-4

The compound features a benzoic acid core with two bromine substitutions and a methylene bridge connecting two hydroxy groups. This unique structure contributes to its biological properties.

The biological activity of benzoic acid derivatives often involves interactions with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active sites. The presence of bromine and hydroxyl groups can enhance binding affinity through hydrogen bonding and halogen interactions.
  • Antioxidant Activity : Hydroxy groups in the structure can scavenge free radicals, suggesting potential antioxidant properties.
  • Antimicrobial Effects : Some studies indicate that benzoic acid derivatives exhibit antimicrobial activity against various pathogens.

In Vitro Studies

Recent research has demonstrated that benzoic acid derivatives can influence several biological pathways:

  • Cell Viability : Studies indicate that concentrations of 5–50 µM can significantly affect cell viability in cancer cell lines, suggesting potential anticancer properties.
  • Proteasome Activity : Compounds similar to benzoic acid, 3,3'-methylenebis[5-bromo-2-hydroxy-], have shown enhanced proteasomal activity, which is crucial for protein degradation and cellular homeostasis .

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, showcasing strong antimicrobial properties .
  • Antioxidant Potential : In a DPPH assay, the compound exhibited an IC50 value of 25 µg/mL, indicating potent free radical scavenging activity compared to standard antioxidants like ascorbic acid .

Data Table: Biological Activities of Benzoic Acid Derivatives

Activity TypeCompoundIC50/EffectReference
AntimicrobialBenzoic acid, 3,3'-methylenebis[5-bromo-2-hydroxy-]MIC = 32 µg/mL
AntioxidantBenzoic acid derivativeIC50 = 25 µg/mL
Proteasome ActivationSimilar compoundsIncreased activity

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